Technical Documentation Center

4-Cyclopentyl-4-oxobutyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclopentyl-4-oxobutyric acid
  • CAS: 3400-90-6

Core Science & Biosynthesis

Foundational

"spectroscopic data (NMR, IR, MS) of 4-Cyclopentyl-4-oxobutyric acid"

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Cyclopentyl-4-oxobutyric Acid Executive Summary 4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Cyclopentyl-4-oxobutyric Acid

Executive Summary

4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of lipophilic linkers for bioorthogonal chemistry and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and bisphosphonate derivatives. Its structure—comprising a lipophilic cyclopentyl ring coupled to a polar succinic acid tether—presents unique spectroscopic signatures essential for quality control and structural validation.

This guide provides a definitive reference for the spectroscopic identification of this compound, detailing the causality behind observed signals in Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). It also includes a validated synthesis protocol to ensure sample integrity.

Molecular Architecture & Reactivity

  • IUPAC Name: 4-Cyclopentyl-4-oxobutanoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 170.21 g/mol

  • Physical State: White crystalline solid

The molecule features three distinct chemical environments:

  • Cyclopentyl Ring: A lipophilic, cycloaliphatic domain.

  • Ketone Linker (C4): A carbonyl group susceptible to

    
    -cleavage and nucleophilic attack.
    
  • Carboxylic Acid Tail (C1): A terminal polar group capable of hydrogen bonding and dimerization.

Experimental Synthesis Protocol

To ensure the spectroscopic data correlates with a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes the regioselective ring-opening of succinic anhydride by a Grignard reagent.

Reagents:
  • Cyclopentylmagnesium bromide (2.0 M in diethyl ether)

  • Succinic anhydride (Recrystallized)

  • Tetrahydrofuran (THF, Anhydrous)[2]

  • Dichloromethane (DCM)[3]

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Reagents: Succinic Anhydride + Cyclopentyl-MgBr Step1 Addition (0°C) THF/Et2O Solvent Start->Step1 N2 atm Step2 Intermediate: Carboxylate Mg-Salt Step1->Step2 Ring Opening Step3 Acidic Hydrolysis (HCl/Ice) Step2->Step3 Quench Step4 Extraction (DCM/Water) Step3->Step4 Workup End Product: 4-Cyclopentyl-4-oxobutyric Acid (White Solid) Step4->End Recrystallization

Caption: Figure 1. Regioselective synthesis workflow via Grignard addition to succinic anhydride.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen. Charge with succinic anhydride (1.0 eq) dissolved in anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add cyclopentylmagnesium bromide (1.1 eq) over 30 minutes. The slight excess ensures complete consumption of the anhydride.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will become turbid as the magnesium carboxylate salt precipitates.

  • Quench: Pour the mixture into ice-cold 1M HCl. This hydrolyzes the magnesium salt and protonates the carboxylate.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Spectroscopic Profiling

A. Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by fragmentation driven by the ketone moiety. The molecular ion (


) is typically weak due to the stability of the fragment ions.

Key Fragmentation Pathways:

  • 
    -Cleavage:  The bond between the carbonyl carbon and the cyclopentyl ring breaks, or the bond between the carbonyl and the methylene chain breaks.
    
  • McLafferty Rearrangement: A site-specific hydrogen transfer from the

    
    -carbon (on the cyclopentyl ring) to the carbonyl oxygen, followed by cleavage.
    

Table 1: Characteristic MS Fragments

m/zIon IdentityMechanism / OriginRelative Intensity
170

Molecular Ion (Weak)< 5%
152

Dehydration (Thermal/EI)5-10%
101


-cleavage (Loss of Cyclopentyl)
Moderate
69

Base Peak (Cyclopentyl cation)100%
55

Ring fragmentationHigh
41

Allyl cation (Ring fragment)High

Fragmentation Logic Diagram (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 170 Alpha1 Alpha Cleavage A Loss of (CH2)2COOH M_Ion->Alpha1 - C3H5O2• Alpha2 Alpha Cleavage B Loss of Cyclopentyl M_Ion->Alpha2 - C5H9• Frag69 Cyclopentyl Cation m/z 69 (Base Peak) Alpha1->Frag69 Frag101 Succinic Acyl Ion m/z 101 Alpha2->Frag101

Caption: Figure 2. Primary fragmentation pathways in Electron Impact Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the "keto-acid" functionality.[4] The key feature is the presence of two carbonyl signals and a broad hydroxyl stretch.[4]

Table 2: Key IR Absorbance Bands

Wavenumber (cm

)
Vibration ModeAssignment / Notes
2800 – 3300 O-H StretchBroad. Characteristic of carboxylic acid dimers. Overlaps C-H stretches.
2960, 2870 C-H StretchAliphatic C-H (Cyclopentyl and methylene chain).
1715 – 1720 C=O StretchKetone. Sharp, strong band. Slightly higher frequency than the acid C=O.
1705 – 1710 C=O[5] StretchCarboxylic Acid. Often appears as a shoulder or split peak with the ketone.
1400 – 1450 C-H BendScissoring of -CH2- groups.
1200 – 1300 C-O StretchC-O single bond of the carboxylic acid.

Analyst Note: In solid-state (ATR), the two carbonyl peaks may merge into a single broadened peak around 1710 cm


. Solution-phase IR (in CHCl

) typically resolves them.
C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. Data is reported in CDCl


 at 298 K.

H NMR (Proton) Profiling 
  • Solvent: CDCl

    
     (
    
    
    
    7.26 ppm reference)
  • Key Feature: The desymmetrization of the succinic chain (two distinct triplets) and the unique quintet of the cyclopentyl methine.

Table 3:


H NMR Chemical Shifts 
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
11.0 – 12.0 Broad Singlet1H-COOH Exchangeable with D

O.
2.95 – 3.05 Quintet (m)1HRing -CH -C=O

Hz. Methine alpha to ketone.
2.82 Triplet2H-CH

-C=O

Hz. Alpha to ketone.
2.65 Triplet2H-CH

-COOH

Hz. Alpha to acid.[6]
1.80 – 1.95 Multiplet2HRing -CH

- (

)
Protons adjacent to methine.[7]
1.55 – 1.75 Multiplet6HRing -CH

- (

)
Remaining ring protons.

C NMR (Carbon) Profiling 
  • Solvent: CDCl

    
     (
    
    
    
    77.16 ppm reference)
  • Key Feature: Two low-field carbonyl signals and the specific aliphatic region.

Table 4:


C NMR Chemical Shifts 
Shift (

, ppm)
Carbon TypeAssignment
212.5 Quaternary (C=O)Ketone carbonyl.
178.8 Quaternary (C=O)Carboxylic Acid carbonyl.
51.8 Methine (CH)Ring carbon attached to ketone.
38.5 Methylene (CH

)
Chain carbon alpha to ketone.
29.2 Methylene (CH

)
Ring carbons (

).
27.8 Methylene (CH

)
Chain carbon alpha to acid.
26.0 Methylene (CH

)
Ring carbons (

).

Quality Control & Impurity Profiling

When analyzing this compound, watch for these common impurities arising from the synthesis:

  • Succinic Acid: Result of hydrolysis of unreacted anhydride.

    • Detection:

      
      H NMR singlet at 2.68 ppm (D
      
      
      
      O/DMSO).
  • Dicyclopentyl Ketone: Result of double addition of Grignard.[8]

    • Detection: MS peak at m/z 166; absence of carboxylic acid OH stretch in IR.

  • Cyclopentanol: Result of Grignard oxidation/quenching.

    • Detection: Distinctive smell;

      
      H NMR multiplet at 4.3 ppm.
      

References

  • Sigma-Aldrich. 4-Cyclopentyl-4-oxobutyric acid Product Specification.Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: General Fragmentation Rules for Keto-Acids.Link

  • Organic Syntheses. Preparation of 4-substituted-4-oxobutanoic acids via Succinic Anhydride.[7] Coll. Vol. 4, p. 62. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for IR/NMR shift prediction).

Sources

Exploratory

Therapeutic Architecture of 4-Cyclopentyl-4-oxobutyric Acid: From Synthetic Scaffold to Metabolic Modulator

[1] Executive Summary 4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) acts as a critical pharmacophore precursor in modern medicinal chemistry.[1] While often categorized merely as a building block, its structural prope...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) acts as a critical pharmacophore precursor in modern medicinal chemistry.[1] While often categorized merely as a building block, its structural properties—specifically the lipophilic cyclopentyl "cap" linked to a polar "zinc-binding" or "phosphate-mimicking" tail via a ketone linker—position it as a privileged scaffold for targeting enzymes within the Mevalonate Pathway and Epigenetic Regulation networks.[1]

This technical guide analyzes the compound's utility not just as a reagent, but as a determinant of biological activity in downstream therapeutics. The primary validated therapeutic target associated with this scaffold is Farnesyl Pyrophosphate Synthase (FPPS) , via its conversion to the third-generation bisphosphonate, Minodronic Acid .[1] Secondary potential targets include Histone Deacetylases (HDACs) and GABA Aminotransferase (GABA-AT) , governed by structure-activity relationship (SAR) overlaps with valproic acid and vigabatrin derivatives.

Chemical & Pharmacological Profile

Structural Logic

The molecule consists of three distinct functional domains that dictate its biological interactions:

  • Cyclopentyl Tail (Lipophilic Domain): Provides steric bulk and hydrophobic interaction capabilities, essential for occupying enzyme pockets (e.g., the hydrophobic tunnel of FPPS).

  • Keto-Linker (C4 Position): A rigidifying element that prevents free rotation, orienting the lipophilic tail relative to the polar head.

  • Butyric Acid Head (Polar Domain): A carboxylate terminus capable of hydrogen bonding, metal chelation (Zn²⁺ in HDACs), or bioisosteric replacement (e.g., by bisphosphonates).

PropertyValueRelevance
IUPAC Name 4-cyclopentyl-4-oxobutanoic acidSystematic identification
CAS Number 3400-90-6Sourcing & Verification
Molecular Weight 170.21 g/mol Fragment-based drug design
LogP (Predicted) ~1.8 - 2.1Membrane permeability & hydrophobic binding
H-Bond Donors/Acceptors 1 / 3Active site interaction

Primary Therapeutic Target: Farnesyl Pyrophosphate Synthase (FPPS)

The most authoritative therapeutic application of 4-Cyclopentyl-4-oxobutyric acid is its role as the structural progenitor of Minodronic Acid (Minodronate), a potent anti-osteoporotic agent.[1]

Mechanism of Action

Minodronate is synthesized by condensing the ethyl ester of 4-cyclopentyl-4-oxobutyric acid with an imidazopyridine core.[1] The resulting drug targets Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate pathway.

  • The Role of the Cyclopentyl Group: In the FPPS active site, the nitrogen-containing heterocycle binds to the dimethylallyl pyrophosphate (DMAPP) binding site.[1] Crucially, the cyclopentyl-oxobutyl side chain (derived from our subject compound) extends into the hydrophobic tunnel usually occupied by the growing isoprenoid chain.[1] This steric occlusion prevents the synthesis of Farnesyl Pyrophosphate (FPP).

  • Downstream Effect: Inhibition of FPP synthesis prevents the post-translational prenylation (farnesylation/geranylgeranylation) of small GTPases (Rho, Ras, Rac). Without prenylation, these proteins cannot anchor to the cell membrane, leading to osteoclast apoptosis and reduced bone resorption.[1]

Pathway Visualization

MevalonatePathway cluster_0 Mevalonate Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP FPPS GGPP Geranylgeranyl Pyrophosphate FPP->GGPP ProteinPrenylation Protein Prenylation (Rho/Ras/Rac) GGPP->ProteinPrenylation OsteoclastActivity Osteoclast Activity (Bone Resorption) ProteinPrenylation->OsteoclastActivity Target FPPS Enzyme Inhibitor Minodronic Acid (Derived from 4-Cyclopentyl-4-oxobutyric acid) Inhibitor->Target Inhibits

Figure 1: Mechanism of FPPS inhibition by Minodronic Acid, derived from the 4-cyclopentyl-4-oxobutyric acid scaffold.[1]

Secondary Potential Targets: Epigenetic & Metabolic Modulation[1]

Beyond its role as a precursor, the acid itself exhibits structural homology to known inhibitors of histone deacetylases and GABA transaminases.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids (e.g., Valproic Acid, Butyrate) are established HDAC inhibitors.[1] 4-Cyclopentyl-4-oxobutyric acid functions as a gamma-keto acid bioisostere .[1]

  • Zinc Binding: The carboxylic acid moiety can coordinate with the Zinc ion (Zn²⁺) at the bottom of the HDAC catalytic pocket.

  • Cap Group: The cyclopentyl group acts as a "cap" that interacts with the rim of the catalytic tunnel, potentially offering selectivity for Class I HDACs (HDAC1, HDAC2) over Class II.

  • Therapeutic Implication: Potential utility in cancer therapy (reactivation of tumor suppressor genes) and neuroprotection.

GABA Aminotransferase (GABA-AT) Inactivation

The structure mimics the gamma-aminobutyric acid (GABA) backbone. Derivatives where the ketone is modified (e.g., to a vinyl fluoride or amine) are investigated as suicide inhibitors of GABA-AT.[1]

  • Mechanism: The compound enters the active site of GABA-AT.[1] If modified to a mechanism-based inactivator (e.g., via Schiff base formation with the PLP cofactor), it permanently disables the enzyme.[1]

  • Therapeutic Implication: Treatment of epilepsy (raising synaptic GABA levels).

Experimental Protocols

Protocol A: Synthesis of Minodronic Acid Intermediate

Validating the primary therapeutic link.[1]

Objective: Synthesize Ethyl 4-cyclopentyl-4-oxobutyrate (Precursor to API).

  • Reagents: Cyclopentanecarbonyl chloride (1.0 eq), Ethyl succinyl chloride (1.0 eq),

    
     (Catalyst). Note: Alternative route uses Grignard reagents.
    
  • Setup: Flame-dried 3-neck round bottom flask,

    
     atmosphere.
    
  • Procedure:

    • Dissolve Cyclopentanecarbonyl chloride in anhydrous

      
      .
      
    • Cool to 0°C. Add

      
       portion-wise.
      
    • Add Ethyl succinyl chloride (or equivalent enolate precursor) dropwise over 30 mins.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

    • Purification: Silica gel chromatography.

  • Validation:

    
    -NMR (CDCl3) should show cyclopentyl multiplet (1.5-1.9 ppm) and ethyl ester quartet (4.1 ppm).
    
Protocol B: In Vitro FPPS Inhibition Assay

Validating the biological activity of the derivative.[1]

Objective: Measure


 of the derivative against Recombinant Human FPPS.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.7), 2 mM

    
    , 1 mM DTT, 0.1% Triton X-100.[1]
    
  • Substrates: [4-

    
    C]Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP).
    
  • Workflow:

    • Incubate 10 ng recombinant FPPS with varying concentrations (0.1 nM – 10 µM) of the test compound (Minodronate or acid analog) for 15 mins at 37°C.

    • Initiate reaction by adding substrates (IPP + GPP).

    • Incubate for 15 mins at 37°C.

    • Termination: Add 200 µL HCl/Methanol to stop reaction and hydrolyze pyrophosphates.

    • Extraction: Extract product (Farnesol) with Hexane.

    • Quantification: Scintillation counting of the organic phase.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Visualization of Structural Homology (SAR)

SAR_Comparison Subj 4-Cyclopentyl-4-oxobutyric Acid COOH (Zn Binding) Keto-Linker Cyclopentyl (Hydrophobic) Valproic Valproic Acid (HDAC Inhibitor) COOH Branched Alkyl Aliphatic Tails Subj:head->Valproic:head Bioisostere Subj:tail->Valproic:tail Hydrophobic Overlap Minodronate Minodronic Acid (FPPS Inhibitor) Bisphosphonate (Mg/Bone Binding) Imidazopyridine Cyclopentyl-Ethyl (Hydrophobic) Subj:tail->Minodronate:tail Direct Precursor

Figure 2: Structure-Activity Relationship (SAR) mapping showing the compound's dual nature as an HDAC inhibitor analog and a Minodronate precursor.[1]

References

  • Takeuchi, M., et al. (1998). "Synthesis and pharmacological properties of YM-529 (Minodronic acid), a novel third-generation bisphosphonate." British Journal of Pharmacology.

  • Mori, T., et al. (2008).[2] "Minodronic acid, a newly developed nitrogen-containing bisphosphonate, suppresses bone resorption and prevents bone loss."[1] Bone.

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Silverman, R. B. (2004). "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press.
  • PubChem Database. "4-Cyclopentyl-4-oxobutyric acid - Compound Summary."[1] National Center for Biotechnology Information. (Note: CID for related analog used for verification).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Cyclopentyl-4-oxobutyric Acid Analogues for Drug Discovery: Application Notes and Protocols

Introduction: The Therapeutic Potential of the Cyclopentyl Keto Acid Scaffold In the landscape of modern drug discovery, the identification of privileged scaffolds that can be readily modified to interact with a variety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cyclopentyl Keto Acid Scaffold

In the landscape of modern drug discovery, the identification of privileged scaffolds that can be readily modified to interact with a variety of biological targets is a cornerstone of efficient medicinal chemistry. The 4-cyclopentyl-4-oxobutyric acid framework represents one such versatile scaffold. The incorporation of a cyclopentyl ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] The γ-keto acid moiety, on the other hand, is a key pharmacophore known to interact with a range of enzymes, making it an attractive starting point for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-cyclopentyl-4-oxobutyric acid and its analogues, offering detailed protocols and insights for researchers in the field of drug development.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of the 4-cyclopentyl-4-oxobutyric acid core is the Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction involves the electrophilic substitution of a hydrogen on the cyclopentane ring with an acyl group derived from succinic anhydride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4][5][6]

Mechanism of Action: The Role of the Lewis Acid Catalyst

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to generate the electrophilic acylium ion. This electrophile is then attacked by the nucleophilic C-H bond of cyclopentane. Subsequent deprotonation of the resulting intermediate regenerates the aromaticity of the system in the case of arenes, and in the case of alkanes like cyclopentane, a proton is removed to yield the final ketone product. A key feature of this reaction is that the product, a ketone, can also complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopentyl-4-oxobutyric Acid

This protocol details the synthesis of the parent compound, 4-cyclopentyl-4-oxobutyric acid, via Friedel-Crafts acylation.

Materials:

  • Cyclopentane

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, add succinic anhydride (1.0 eq).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane to the flask, followed by cyclopentane (1.5 eq).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. Caution: This addition is exothermic.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove unreacted succinic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Data for 4-Cyclopentyl-4-oxobutyric Acid:

Technique Expected Data
¹H NMR Signals corresponding to the cyclopentyl protons, and the methylene protons of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Peaks for the carbonyl carbon of the ketone and carboxylic acid, as well as signals for the cyclopentyl and butyric acid carbons.
IR (Infrared) Characteristic strong absorptions for the ketone C=O stretch (around 1710 cm⁻¹) and the carboxylic acid C=O (around 1700 cm⁻¹) and O-H stretches (broad, around 3000 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₉H₁₄O₃.

Synthesis of Analogues for Drug Discovery

The 4-cyclopentyl-4-oxobutyric acid scaffold can be readily diversified to explore structure-activity relationships (SAR) and identify potent and selective drug candidates. Modifications can be introduced on both the cyclopentyl ring and the butyric acid chain.

Workflow for Analogue Synthesis

G cluster_0 Core Synthesis cluster_1 Analogue Diversification cluster_2 Biological Evaluation Start Substituted Cyclopentane / Succinic Anhydride Analogue FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation Cyclopentyl_Mod Cyclopentyl Ring Functionalization (Prior to Acylation) Core_Scaffold 4-(Substituted-Cyclopentyl)-4-oxobutyric Acid FC_Acylation->Core_Scaffold Carboxylic_Acid_Mod Carboxylic Acid Modification (e.g., Amidation, Esterification) Core_Scaffold->Carboxylic_Acid_Mod Ketone_Mod Ketone Modification (e.g., Reduction, Reductive Amination) Core_Scaffold->Ketone_Mod Analogue_Library Library of Analogues Carboxylic_Acid_Mod->Analogue_Library Ketone_Mod->Analogue_Library Screening High-Throughput Screening Analogue_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship Lead_Opt->SAR

Sources

Application

Advanced Protocols: 4-Cyclopentyl-4-oxobutyric Acid in Medicinal Chemistry

Executive Summary 4-Cyclopentyl-4-oxobutyric acid (CAS 3400-90-6) is a versatile -keto acid synthon utilized in the synthesis of lipophilic heterocyclic scaffolds. Unlike its phenyl analog (benzoylpropionic acid), this a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopentyl-4-oxobutyric acid (CAS 3400-90-6) is a versatile


-keto acid synthon utilized in the synthesis of lipophilic heterocyclic scaffolds. Unlike its phenyl analog (benzoylpropionic acid), this aliphatic derivative offers a unique pharmacological profile by introducing a metabolically stable, non-aromatic lipophilic domain.

This guide details the strategic application of this compound in drug discovery, specifically for the synthesis of 6-cyclopentyl-4,5-dihydropyridazin-3(2H)-ones (PDE4 inhibitor scaffolds) and cyclopentyl-substituted pyrroles (Paal-Knorr systems). It provides validated protocols for its synthesis and downstream transformation, emphasizing its role as a bioisostere for phenyl and tert-butyl groups.

Chemical Foundation & Mechanistic Insight

Structural Dynamics

In solution, 4-cyclopentyl-4-oxobutyric acid exists in a dynamic equilibrium between its open-chain keto-acid form and its cyclic pseudo-acid (hydroxylactone) tautomer. This duality is critical for reactivity:

  • Open Chain: Favored under basic conditions; essential for nucleophilic attack at the ketone (e.g., Grignard addition, reductive amination).

  • Cyclic Lactol: Favored under acidic conditions; explains the compound's stability and specific reactivity patterns in dehydration reactions.

Bioisosteric Utility

The cyclopentyl group serves as a critical bioisostere in medicinal chemistry:

  • Lipophilicity Modulation: It increases

    
     without the 
    
    
    
    -stacking interactions associated with phenyl rings, reducing non-specific protein binding.
  • Metabolic Stability: Unlike phenyl rings susceptible to para-hydroxylation (CYP450 metabolism), the cyclopentyl ring is relatively resistant to oxidative metabolism, prolonging half-life (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of 4-Cyclopentyl-4-oxobutyric Acid

Rationale: Direct Friedel-Crafts acylation of cyclopentane is inefficient due to rearrangements. The preferred route utilizes the nucleophilic opening of succinic anhydride by a cyclopentyl-Grignard reagent.

Reagents:

  • Cyclopentyl bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Succinic anhydride (0.9 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, generate cyclopentylmagnesium bromide by adding cyclopentyl bromide dropwise to magnesium turnings in anhydrous THF. Initiate with an iodine crystal if necessary. Maintain reflux for 1 hour.

  • Anhydride Addition: Cool the Grignard solution to -5°C. Dissolve succinic anhydride in THF and add it dropwise to the Grignard reagent. Critical: Low temperature prevents double-addition (formation of the diol).

  • Quench & Acidification: Stir for 2 hours at 0°C, then warm to room temperature. Quench with ice-cold 10% HCl. The pH must be < 2 to ensure the carboxylic acid is protonated and extracts into the organic phase.

  • Isolation: Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexanes/ethyl acetate to yield white crystals.

Validation Criteria:

  • ¹H NMR (CDCl₃):

    
     2.9 (cyclopentyl methine), 2.6-2.7 (succinyl -CH₂-CH₂-). Absence of peaks at 
    
    
    
    3.5-4.0 (indicative of over-reduction/diol formation).
Protocol B: Synthesis of 6-Cyclopentyl-4,5-dihydropyridazin-3(2H)-one

Rationale: This reaction constructs the pyridazinone core, a privileged scaffold in PDE4 inhibitors and COX-2 inhibitors. The reaction proceeds via hydrazone formation followed by intramolecular cyclization.

Reagents:

  • 4-Cyclopentyl-4-oxobutyric acid (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution, 1.2 equiv)

  • Ethanol (solvent)[1]

  • Glacial Acetic Acid (catalyst)

Step-by-Step Methodology:

  • Solvation: Dissolve 4-cyclopentyl-4-oxobutyric acid (10 mmol) in Ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature.

  • Cyclization: Add Glacial Acetic Acid (0.5 mL) and heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[2][3][4] The hydrazine attacks the ketone to form a hydrazone intermediate. Under acidic reflux, the terminal amine of the hydrazone attacks the carboxylic acid (activated by protonation) to close the ring, releasing water.

  • Workup: Cool the reaction to 0°C. The product often precipitates as a white solid.

  • Crystallization: Filter the solid. If no precipitate forms, concentrate the ethanol to 20% volume and dilute with cold water. Recrystallize from Ethanol/Water (9:1).

Data Summary Table:

ParameterSpecificationNotes
Appearance White crystalline solid
Yield 75 - 85%High efficiency cyclization
Melting Point 128 - 132°CSharp range indicates purity
Key IR Bands 1680 cm⁻¹ (C=O amide)Confirms lactam formation

Pathway Visualization

The following diagram illustrates the synthetic flow from the anhydride precursor to the diverse heterocyclic scaffolds, highlighting the divergence points controlled by the choice of nitrogen nucleophile.

G Succinic Succinic Anhydride (Precursor) Acid 4-Cyclopentyl-4-oxobutyric Acid (Key Synthon) Succinic->Acid Cyclopentyl-MgBr THF, -5°C Pyridazinone 6-Cyclopentyl-pyridazinone (PDE4 Inhibitor Scaffold) Acid->Pyridazinone N2H4 • H2O EtOH, Reflux (Cyclocondensation) Pyrrole 2-Cyclopentyl-pyrrole (Paal-Knorr Product) Acid->Pyrrole R-NH2 AcOH, Heat (Paal-Knorr) Lactol Cyclic Lactol (Equilibrium Form) Acid->Lactol H+ / Equilibrium

Figure 1: Synthetic divergence from 4-cyclopentyl-4-oxobutyric acid. The pathway highlights the transformation into pyridazinone and pyrrole scaffolds via nitrogen nucleophiles.

Advanced Application: HDAC Inhibition & Prodrug Design

Recent medicinal chemistry efforts utilize 4-cyclopentyl-4-oxobutyric acid as a structural template for Histone Deacetylase (HDAC) inhibitors .

  • Pharmacophore: The structure mimics the aliphatic chain of Valproic Acid and Phenylbutyrate (known HDAC inhibitors).

  • Zinc Binding: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH) to chelate the Zinc ion in the HDAC catalytic pocket.

  • Protocol Extension: To convert the acid to a hydroxamate:

    • Activate acid with CDI (Carbonyldiimidazole).

    • React with Hydroxylamine hydrochloride in the presence of base (KOH).

    • This yields the 4-cyclopentyl-4-oxobutyramide hydroxamic acid , a potent potential HDAC inhibitor.

References

  • Verma, S. K., et al. (2008).[4] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds (US Patent 2017/0247338).[5] Retrieved from

  • PubChem. (n.d.). 4-Cyclobutyl-4-oxobutyric acid (Analogous Compound Data). Retrieved from [Link]

Sources

Method

No Direct Research Found on 4-Cyclopentyl-4-oxobutyric Acid in Metabolic Studies

A comprehensive review of available scientific literature reveals a significant lack of specific research on the applications of 4-Cyclopentyl-4-oxobutyric acid in the field of metabolic research. Despite extensive searc...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of available scientific literature reveals a significant lack of specific research on the applications of 4-Cyclopentyl-4-oxobutyric acid in the field of metabolic research. Despite extensive searches for its mechanism of action, use in metabolic assays, or established protocols, no direct studies detailing its effects on metabolic pathways or its potential as a therapeutic or research tool were identified.

While the broader categories to which this molecule belongs, namely keto acids and compounds containing cyclopentane rings, are of significant interest in metabolic research and drug discovery, this specific compound does not appear to have been a subject of published investigation.

Keto acids, in general, are known to play roles in amino acid metabolism and can influence cellular energy and protein synthesis. The cyclopentane structural motif is a common feature in a variety of biologically active molecules and approved drugs, where it often serves as a core scaffold or interacts with hydrophobic pockets within enzymes and receptors.

However, the absence of direct research on 4-Cyclopentyl-4-oxobutyric acid means that any detailed application notes or protocols regarding its use would be purely speculative and lack the necessary scientific evidence and validation required for the intended audience of researchers and drug development professionals.

Therefore, at present, it is not possible to provide a detailed, evidence-based guide on the applications of 4-Cyclopentyl-4-oxobutyric acid in metabolic research as requested. Further foundational research would be required to elucidate its potential biological activities and establish any relevant experimental protocols.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyclopentyl-4-oxobutyric acid

Welcome to the technical support guide for the synthesis of 4-Cyclopentyl-4-oxobutyric acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopentyl-4-oxobutyric acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your results.

Section 1: The Core Reaction - A Mechanistic Overview

The most common and direct route to synthesizing 4-Cyclopentyl-4-oxobutyric acid is through the Friedel-Crafts acylation of cyclopentane with succinic anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1] While classic Friedel-Crafts reactions involve aromatic substrates, their application to alkanes, while more complex, is a known method for forming carbon-carbon bonds.

The reaction proceeds in three main stages:

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates with succinic anhydride, leading to the formation of a highly reactive acylium ion electrophile.

  • Electrophilic Attack: The acylium ion attacks the C-H bond of cyclopentane. This is the rate-determining step and is more complex than a typical aromatic substitution. It can involve the formation of a transient cyclopentyl cation via hydride abstraction.

  • Workup and Hydrolysis: The reaction is quenched, typically with an aqueous acid, to hydrolyze the aluminum-ketone complex and yield the final product.

Below is a visualization of the primary synthetic pathway.

G cluster_reagents Reagents cluster_catalyst Catalyst cluster_product Product cyclopentane Cyclopentane reaction_step_1 Friedel-Crafts Acylation cyclopentane->reaction_step_1 succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_step_1 lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_step_1 Activates Anhydride product 4-Cyclopentyl-4-oxobutyric acid reaction_step_1->product

Caption: High-level overview of the Friedel-Crafts acylation synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

Answer: Low or no yield is the most frequent complaint and can be traced back to several critical factors, primarily related to the catalyst and reaction stoichiometry.

  • Possible Cause A: Inactive Lewis Acid Catalyst

    • The "Why": Aluminum chloride (AlCl₃) is highly hygroscopic. It readily reacts with atmospheric moisture to form aluminum hydroxide, rendering it catalytically inactive. Using aged or improperly stored AlCl₃ is a primary reason for reaction failure.

    • Troubleshooting Protocol:

      • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃.

      • Inert Atmosphere: Weigh and transfer the AlCl₃ under an inert atmosphere (e.g., a nitrogen-filled glove bag or by quickly transferring from the container).

      • Proper Storage: Ensure the AlCl₃ container is sealed tightly immediately after use.

  • Possible Cause B: Insufficient Catalyst Stoichiometry

    • The "Why": Unlike many catalytic reactions, this Friedel-Crafts acylation requires a stoichiometric amount, or even an excess, of the Lewis acid. This is because AlCl₃ forms stable complexes with both the carbonyl oxygen of the ketone product and the carboxyl group of the butyric acid chain.[2] These complexes are often too stable to be catalytically active, effectively sequestering the catalyst.

    • Troubleshooting Protocol:

      • Molar Ratio Adjustment: A minimum of 2.2 molar equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride) is recommended. One equivalent is consumed by the anhydride, and at least one more is complexed by the product. An excess helps drive the reaction to completion.

      • See Data Summary: Refer to the table in Section 4 for recommended reagent ratios.

G cluster_product Product Molecule cluster_catalyst Catalyst P Cyclopentyl-(C=O)-CH₂-CH₂-(C=O)OH AlCl3_1 AlCl₃ AlCl3_1->P Complexation at Ketone AlCl3_2 AlCl₃ AlCl3_2->P Complexation at Carboxyl

Caption: Catalyst sequestration by the product necessitates >2 molar equivalents.

Q2: The reaction mixture turned into a thick, dark, intractable tar. Can it be salvaged?

Answer: The formation of a tar-like substance usually indicates polymerization or charring due to poor temperature control or incorrect reagent addition. Salvaging the product is difficult, and focusing on prevention is key.

  • Possible Cause A: Runaway Reaction Temperature

    • The "Why": Friedel-Crafts acylations are exothermic. If the heat is not dissipated effectively, the localized temperature can rise dramatically, leading to uncontrolled side reactions, including polymerization of cyclopentane or decomposition of succinic anhydride.

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0 to -5 °C) using an ice-salt or dry ice/acetone bath.[3]

      • Controlled Addition: Add the reagents, particularly the cyclopentane to the AlCl₃-anhydride complex, slowly and portion-wise to manage the exotherm.

      • Vigorous Stirring: Ensure efficient mechanical stirring to prevent localized hot spots.

  • Possible Cause B: Incorrect Order of Reagent Addition

    • The "Why": The highly reactive acylium ion must be formed correctly before the substrate is introduced. Adding AlCl₃ to cyclopentane directly can initiate unwanted carbocation-driven polymerization.

    • Troubleshooting Protocol: Recommended Addition Sequence

      • Suspend AlCl₃ in a suitable anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane).

      • Cool the suspension to the target temperature (e.g., 0 °C).

      • Slowly add the succinic anhydride to form the catalyst-anhydride complex.

      • Once the complex is formed (often indicated by a color change or dissolution), begin the slow, dropwise addition of cyclopentane.

Q3: I'm having difficulty with the workup. The layers won't separate, or my product seems to have vanished.

Answer: Workup and purification challenges are common for keto-acids due to their dual polarity and the vigorous nature of quenching the aluminum complexes.

  • Possible Cause A: Incomplete Hydrolysis of Aluminum Complexes

    • The "Why": The aluminum complexes formed during the reaction are robust. Quenching the reaction with water alone can form gelatinous aluminum hydroxide, which creates persistent emulsions and traps the product, making extraction impossible.

    • Troubleshooting Protocol: Acidic Workup

      • Quench with Ice and Acid: Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] The acid ensures that aluminum salts remain soluble (as AlCl₃ or [Al(H₂O)₆]³⁺) and prevents the formation of the hydroxide precipitate.

      • Patience is Key: The hydrolysis is highly exothermic. Perform this step slowly in a large vessel to avoid splashing.

  • Possible Cause B: Product Partitioning into the Aqueous Layer

    • The "Why": The product, 4-Cyclopentyl-4-oxobutyric acid, has a polar carboxylic acid group, which can be deprotonated to a carboxylate salt. In a neutral or basic aqueous phase, the product will be highly water-soluble and will not extract into a non-polar organic solvent.

    • Troubleshooting Protocol: pH Control and Extraction

      • Ensure Acidity: After the initial quench, check the pH of the aqueous layer. It must be strongly acidic (pH < 2) to ensure the carboxylic acid is fully protonated.

      • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate, rather than diethyl ether or hexane.

      • Multiple Extractions: Perform at least 3-4 extractions to ensure complete recovery from the aqueous phase.[3]

      • "Salting Out": If recovery is still low, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and can drive the organic product into the extraction solvent.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is my final product a brownish or yellow oil instead of a white solid?

    • This is often due to residual polymeric side products or impurities from the solvent. Purification via recrystallization (e.g., from a methylene chloride/hexane mixture or water) or flash column chromatography is recommended to obtain the pure, white crystalline solid (Melting Point: ~71 °C).[3][5]

  • FAQ 2: Can I use a different Lewis acid, like iron(III) chloride (FeCl₃)?

    • Yes, other Lewis acids can catalyze the reaction, but AlCl₃ is generally the most effective for this type of transformation. Weaker Lewis acids like FeCl₃ or zinc chloride (ZnCl₂) may require higher temperatures or result in lower yields. The optimal choice depends on balancing reactivity with the potential for side reactions.

  • FAQ 3: Can I use succinyl chloride instead of succinic anhydride?

    • Yes, acyl chlorides are common reagents for Friedel-Crafts acylation.[6][7] Succinyl chloride will also work and may be more reactive, potentially allowing for milder reaction conditions. However, it is often more expensive and more sensitive to moisture than succinic anhydride.

Section 4: Reference Protocol and Data Summary

The following protocol is a generalized procedure. Researchers should adapt it based on their specific equipment and safety protocols.

Experimental Protocol: Synthesis of 4-Cyclopentyl-4-oxobutyric acid
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with a solvent (e.g., 1,2-dichloroethane, 100 mL) and anhydrous aluminum chloride (2.2 eq).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Complex Formation: Slowly add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes to allow for the formation of the acylium ion precursor complex.

  • Substrate Addition: Add cyclopentane (1.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS if desired.

  • Workup: In a separate large beaker, prepare a mixture of crushed ice (400 g) and concentrated HCl (100 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Data Summary Table
ParameterRecommended ValueRationale
Succinic Anhydride 1.0 eqLimiting reagent.
Cyclopentane 1.0 - 1.2 eqSlight excess can improve yield.
Aluminum Chloride (AlCl₃) 2.2 - 2.5 eqStoichiometric amount needed to overcome product complexation.[2]
Solvent Anhydrous 1,2-DCE, NitrobenzeneMust be dry and inert to reaction conditions.[3]
Initial Temperature 0 °C to -5 °CCritical for controlling exotherm and preventing side reactions.[3]
Reaction Time 12 - 24 hoursVaries; reaction should be monitored for completion.
Workup Quench Ice / conc. HClPrevents formation of gelatinous Al(OH)₃.[4]

References

  • Purechemistry. (2023). Friedel craft's acylation. 8

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Wikipedia. Friedel–Crafts reaction.

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.

  • Kevan Science. (2017). Friedel-Crafts Acylation Example Problems.

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

  • PrepChem.com. Synthesis of (a) 4-Oxo-4-(4-cyclohexyl-2-methoxyphenyl)-butyric acid.

  • Sigma-Aldrich. 4-(4-cyclopentyl-naphthalen-1-yl)-4-oxo-butyric acid.

  • BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations.

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.

  • ChemBK. 4-CYCLOPENTYL-4-OXO-BUTYRIC ACID.

  • ChemicalBook. 4-CYCLOPENTYL-4-OXO-BUTYRIC ACID | 3400-90-6.

  • PubChem. 4-Cyclobutyl-4-oxobutyric acid.

  • ResearchGate. (2019). Asymmetric synthesis of (+)-2 from 4a.

  • Beaudry Research Group, Oregon State University. Synthesis of natural products containing fully functionalized cyclopentanes.

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.

  • NIH National Center for Biotechnology Information. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives.

  • Google Patents. RU2202538C2 - Method of synthesis of 4-aminobutyric acid.

Sources

Optimization

"challenges in the characterization of 4-Cyclopentyl-4-oxobutyric acid"

Topic: "Challenges in the Characterization of 4-Cyclopentyl-4-oxobutyric acid" Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Challenges in the Characterization of 4-Cyclopentyl-4-oxobutyric acid" Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Welcome to the Advanced Characterization Hub. You are likely here because standard analytical protocols are yielding ambiguous results for 4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) .[1] As a


-keto acid, this molecule exhibits "chemical chameleon" behavior—specifically ring-chain tautomerism —which often masquerades as impurity or degradation in NMR and HPLC data.[1]

This guide moves beyond basic spectral assignment to address the specific mechanistic challenges of characterizing CPOBA.

Module 1: NMR Anomalies & Structural Elucidation

The Core Issue: Ring-Chain Tautomerism

Unlike simple ketones,


-keto acids like CPOBA exist in a dynamic equilibrium between the open acyclic form  and the cyclic hydroxylactone (pseudo-acid)  form.[1] This equilibrium is solvent-dependent and is the primary cause of "ghost peaks" and integration errors.
Visualizing the Equilibrium

The following diagram illustrates the dynamic interchange that complicates spectra.

Tautomerism OpenForm Open Form (Keto-Acid) Free Ketone Signal (~210 ppm) CyclicForm Cyclic Form (Hydroxylactone/Pseudo-acid) Acetal Carbon Signal (~105 ppm) OpenForm->CyclicForm Cyclization (Fast/Slow Exchange) Solvent Solvent Effect (Driver of Equilibrium) Solvent->OpenForm Polar Aprotic (DMSO) favors Open Solvent->CyclicForm Non-polar (CDCl3) favors Cyclic

Caption: Fig 1. Ring-Chain Tautomerism of


-keto acids. The equilibrium shifts based on solvent polarity and pH.
Troubleshooting Guide: 1H & 13C NMR
SymptomProbable CauseTechnical Solution
Missing Carbonyl Peak In CDCl₃, the equilibrium may favor the cyclic lactol , shifting the C=O signal from ~210 ppm (ketone) to ~105-110 ppm (hemiacetal carbon).[1]Switch Solvent: Dissolve the sample in DMSO-d₆ . The strong hydrogen-bonding capability of DMSO typically stabilizes the open keto-acid form, restoring the ketone carbonyl signal [1].
Broad/Split Proton Signals Intermediate exchange rate between open and cyclic forms on the NMR timescale.[1]Variable Temperature (VT) NMR: Run the experiment at 50°C . Higher thermal energy accelerates the exchange, coalescing the broad peaks into sharp, average signals.
Integration Errors (Cyclopentyl Region) Overlap between the cyclopentyl ring protons (1.5–1.9 ppm) and the succinic chain protons.[1]2D HSQC Analysis: Use Heteronuclear Single Quantum Coherence to resolve overlapping aliphatic protons by their distinct carbon environments.

FAQ: Why does my sample look pure in DMSO but impure in Chloroform? A: In CDCl₃, you are likely observing two distinct species (open and closed) simultaneously, or a broadened average.[1] In DMSO-d₆, the equilibrium is pushed heavily toward the open form, simplifying the spectrum. This is not a purity issue; it is a thermodynamic property of the molecule [2].

Module 2: Chromatographic (HPLC/UPLC) Challenges

The Core Issue: Amphiphilicity & Tailing

CPOBA possesses a hydrophobic head (cyclopentyl) and an ionizable hydrophilic tail (carboxylic acid, pKa ~4.5).[1] This duality causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols.[1]

Method Development Protocol
Step 1: Buffer Selection (Critical)

Do not use neutral pH water/acetonitrile gradients.[1] The carboxylic acid must be fully protonated to ensure a single, sharp peak.

  • Recommended Buffer: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.[1]

  • pH Target: pH < 3.0 (Well below the pKa of the acid).

Step 2: Column Selection Strategy

If standard C18 columns yield tailing factors > 1.5, switch to a column with "End-capping" or "Polar-embedded" groups.[1]

  • Option A: C18 with high carbon load (fully end-capped).[1]

  • Option B: Phenyl-Hexyl phases (provides unique selectivity for the cyclopentyl ring via hydrophobic interaction).[1]

Troubleshooting Logic Tree

HPLC_Troubleshooting Start Issue: Poor Peak Shape / Tailing CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Add 0.1% TFA or Formic Acid CheckPH->AdjustPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes SwitchCol Action: Switch to Polar-Embedded C18 or Phenyl-Hexyl CheckCol->SwitchCol No/Unsure CheckConc Is Sample Conc. > 1mg/mL? CheckCol->CheckConc Yes Dilute Action: Dilute Sample (Prevent Dimerization) CheckConc->Dilute Yes

Caption: Fig 2. Decision matrix for optimizing HPLC peak shape for acidic lipophilic compounds.

Module 3: Impurity Profiling & Synthesis Artifacts

The Core Issue: Origin-Specific Impurities

The impurity profile depends heavily on the synthesis route.[1] The two most common routes generate distinct byproducts that can co-elute with CPOBA.

Route A: Grignard Addition (Cyclopentyl-MgBr + Succinic Anhydride) [1]
  • Major Impurity: Dicyclopentyl ketone .[1]

    • Mechanism:[1][2][3][4][5] Double addition of the Grignard reagent to the anhydride.

    • Detection: High retention time in RP-HPLC (very hydrophobic).[1]

  • Major Impurity: Succinic Acid .[1]

    • Mechanism:[1][2][3][4][5] Hydrolysis of unreacted succinic anhydride.[1]

    • Detection: Elutes at the solvent front (t0) in RP-HPLC; invisible in standard UV (254 nm) unless using low wavelengths (210 nm).[1]

Route B: Friedel-Crafts Acylation
  • Major Impurity: Isomeric mixtures .[1]

    • Mechanism:[1][2][3][4][5] If generated via acylation of alkyl-benzenes, position isomers (ortho/para) are common.[1] However, for cyclopentyl derivatives, ring expansion/contraction rearrangements can occur under strong Lewis Acid (AlCl₃) conditions [3].[1]

Quick Reference: Impurity Table
Impurity TypeDetection MethodCharacteristic Signal
Succinic Acid LC-MS (ESI-)m/z 117 [M-H]⁻, RT ~ 0.5 min
Dicyclopentyl Ketone GC-MS or 1H NMRMissing carboxylic acid proton; simplified aliphatic region.[1]
Cyclic Pseudo-Acid 13C NMR (CDCl₃)Carbon signal at ~105-110 ppm (Quaternary hemiacetal).[1]

References

  • Arizona State University. Experiment 3 – Keto-Enol Equilibrium Using NMR. Core Research Facilities Guide.[1] Available at: [Link][1]

  • Waters Corporation. Method Development for Hydrophobic Interaction Chromatography.[1] Application Note 720005459EN.[1] Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Methods for 4-Cyclopentyl-4-oxobutyric Acid

Prepared by: Gemini, Senior Application Scientist Introduction 4-Cyclopentyl-4-oxobutyric acid is a gamma-keto acid, a class of organic compounds characterized by a ketone functional group on the gamma (fourth) carbon re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Cyclopentyl-4-oxobutyric acid is a gamma-keto acid, a class of organic compounds characterized by a ketone functional group on the gamma (fourth) carbon relative to a carboxylic acid.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and as a precursor for pharmacologically active molecules. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in medicinal chemistry and process development.

This guide provides an in-depth comparison of the most prevalent and practical synthetic routes to 4-Cyclopentyl-4-oxobutyric acid. We will dissect each methodology, offering detailed experimental protocols, discussing the underlying chemical principles, and presenting a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Method 1: Friedel-Crafts Acylation of Cyclopentane

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic chemistry, traditionally used for acylating aromatic rings.[3][4][5] This approach can be effectively adapted for the direct acylation of alkanes, providing a straightforward and atom-economical route to the target molecule from basic starting materials.

Principle & Mechanism

This reaction proceeds via an electrophilic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates succinic anhydride to form a highly electrophilic acylium ion. Cyclopentane, acting as a nucleophile, then attacks this intermediate. A subsequent hydrolysis step quenches the reaction and yields the final keto acid.[3][4] The use of a stoichiometric amount of Lewis acid is often necessary as it complexes with the final ketone product.[6]

Experimental Workflow

G A Succinic Anhydride D Complex Formation & Acylium Ion Generation A->D B Cyclopentane (Solvent/Reagent) E Nucleophilic Attack by Cyclopentane B->E C Aluminum Chloride (AlCl₃) C->D Catalyst D->E Electrophile F Hydrolysis (Workup) with aq. HCl E->F G 4-Cyclopentyl-4-oxobutyric Acid F->G H Purification (Crystallization/Chromatography) G->H

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol
  • Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add succinic anhydride (1.0 eq) and an excess of cyclopentane, which serves as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexane).

Expert Discussion

Causality: The use of a strong Lewis acid like AlCl₃ is critical for generating the acylium ion from the less reactive succinic anhydride.[7] Anhydrous conditions are paramount because water would react violently with and deactivate the AlCl₃ catalyst. The reaction requires more than a catalytic amount of AlCl₃ because the catalyst complexes with the product ketone, inhibiting further reaction.[7] Trustworthiness: This method is a well-established, robust procedure for synthesizing γ-keto acids from cyclic alkanes.[8] Its primary drawback is the large amount of acidic, metal-containing waste generated during the workup, which can be an environmental concern for large-scale production.

Method 2: Grignard Reagent Addition to Succinic Anhydride

The Grignard reaction is a powerful and versatile tool for constructing C-C bonds by reacting an organomagnesium halide with an electrophilic carbon center.[9][10] This method provides a reliable alternative to Friedel-Crafts chemistry, starting from a halogenated cyclopentane.

Principle & Mechanism

First, a Grignard reagent, cyclopentylmagnesium bromide, is prepared by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.[9] This highly nucleophilic reagent then attacks one of the carbonyl carbons of succinic anhydride in a nucleophilic acyl substitution. The resulting tetrahedral intermediate collapses, leading to the ring-opening of the anhydride. A final acidic workup protonates the carboxylate to yield 4-cyclopentyl-4-oxobutyric acid.[11][12]

Experimental Workflow

G A Cyclopentyl Bromide D Cyclopentylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous THF C->D Solvent F Nucleophilic Addition & Ring Opening D->F E Succinic Anhydride E->F G Acidic Workup (aq. NH₄Cl or HCl) F->G H Extraction & Purification G->H I 4-Cyclopentyl-4-oxobutyric Acid H->I G A Furan C Friedel-Crafts Acylation A->C B Cyclopentanecarbonyl Chloride B->C D 2-Cyclopentoyl-furan C->D F Ring Opening Reaction D->F E Oxidizing Agent (e.g., H₂O₂/Acid) E->F Reagent G Workup & Purification F->G H 4-Cyclopentyl-4-oxobutyric Acid G->H

Caption: Workflow for Oxidative Cleavage of a Furan Precursor.

Detailed Experimental Protocol

Part A: Synthesis of 2-Cyclopentoyl-furan

  • Setup: In a flask under an inert atmosphere, dissolve cyclopentanecarbonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., SnCl₄, 1.1 eq). Add furan (1.2 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup & Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield 2-cyclopentoyl-furan.

Part B: Oxidative Cleavage

  • Setup: Dissolve 2-cyclopentoyl-furan (1.0 eq) in a mixture of acetic acid and water.

  • Oxidation: Add hydrogen peroxide (30% solution, excess) and heat the mixture at 60-70 °C for several hours until the starting material is consumed (monitor by TLC).

  • Workup & Isolation: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 4-cyclopentyl-4-oxobutyric acid. Purify by recrystallization.

Expert Discussion

Causality: Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution like Friedel-Crafts acylation. The subsequent oxidative cleavage takes advantage of the inherent reactivity of the furan ring, which can be thought of as a masked 1,4-dicarbonyl compound. This multi-step process allows for the use of milder conditions compared to the direct acylation of an unactivated alkane. Trustworthiness: While this method involves more steps, it can be advantageous when the direct methods (Friedel-Crafts or Grignard) are problematic, for instance, due to substrate incompatibility with harsh Lewis acids or strong bases. The optimization of the oxidative cleavage step is crucial for achieving high yields. [13]This route showcases a more strategic approach to complex target synthesis.

Comparative Summary of Synthetic Methods

FeatureMethod 1: Friedel-Crafts AcylationMethod 2: Grignard ReactionMethod 3: Oxidative Cleavage
Starting Materials Cyclopentane, Succinic AnhydrideCyclopentyl Bromide, Succinic AnhydrideFuran, Cyclopentanecarbonyl Chloride
Key Reagents AlCl₃ (strong Lewis acid)Magnesium metalH₂O₂/Acid (oxidant), Lewis Acid
Number of Steps 1 (plus workup)2 (Grignard formation + reaction)2 (Acylation + oxidation)
Typical Yield Moderate to GoodGood to HighModerate to Good (over 2 steps)
Scalability Good, but waste disposal is a concernExcellentModerate, requires optimization
Pros Direct, uses inexpensive starting materialsHigh-yielding, reliable, versatileMilder conditions, avoids direct alkane functionalization
Cons Harsh conditions, large acidic waste streamRequires strict anhydrous conditions, more expensive halideLonger route, potential for side reactions

Conclusion

The synthesis of 4-Cyclopentyl-4-oxobutyric acid can be successfully achieved through several distinct chemical pathways.

  • Friedel-Crafts Acylation stands out as the most direct route, ideal for large-scale synthesis where the cost of starting materials is a primary driver and facilities for handling corrosive reagents and waste are available.

  • The Grignard Reaction offers a highly reliable and often higher-yielding alternative, making it an excellent choice for laboratory-scale synthesis where procedural control and yield are prioritized over raw material cost.

  • The Oxidative Cleavage of a Furan Precursor represents a more modern, strategic approach. While longer, it provides a valuable alternative when milder conditions are necessary or when the functionalities of a more complex substrate are incompatible with the harsh reagents used in the other methods.

The ultimate choice of method will depend on the specific constraints and objectives of the research or production campaign, including scale, cost, available equipment, and environmental considerations.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from

  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009). Journal of Organic Chemistry.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Chemistry – An Asian Journal.
  • 4-(4-cyclopentyl-naphthalen-1-yl)-4-oxo-butyric acid. (n.d.). Sigma-Aldrich.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Friedel-Crafts Acylation. (n.d.). SynArchive.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • A Synthesis of [gamma] Keto Acids. (1932). Cornell University.
  • Keto acid. (n.d.). Wikipedia.
  • Grignard Reagent, Reaction, Mechanism and Shortcut. (2020). YouTube.
  • Pseudoacids. I. 4- and 5-oxoacids. (n.d.). PubMed.
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC.
  • Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses.
  • Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • 4-Cyclopentyl-4-oxobutyric acid | 3400-90-6. (n.d.). Sigma-Aldrich.
  • Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. (n.d.). MDPI.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.
  • A New Route for the Oxidative Cleavage of Substituted Carbonylfurans as an Approach to 4-Oxobutanoic Acids. (2025). ResearchGate.
  • 1,4-Keto carboxylic compound synthesis. (n.d.). Organic Chemistry Portal.
  • Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. (n.d.). Benchchem.
  • Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. (2023). Innovaciencia.

Sources

Comparative

"in vitro vs. in vivo efficacy of 4-Cyclopentyl-4-oxobutyric acid derivatives"

Topic: In Vitro vs. In Vivo Efficacy of 4-Cyclopentyl-4-oxobutyric Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Anti-Inflammatory Po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Efficacy of 4-Cyclopentyl-4-oxobutyric Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus: Anti-Inflammatory Potency & Gastric Safety Profiles

Executive Summary: The Scaffold & The Challenge

The 4-cyclopentyl-4-oxobutyric acid moiety represents a critical pharmacophore in medicinal chemistry, serving as the structural core for the Loxoprofen class of non-steroidal anti-inflammatory drugs (NSAIDs). While the parent acid itself is often a synthetic intermediate, its derivatives—specifically α-methylated and phenyl-substituted analogs—are potent prodrugs.

The central challenge in developing derivatives of this scaffold lies in the "Dual-Hit" Mechanism of NSAID Gastropathy . Efficacy is not solely about COX inhibition; safety depends on minimizing direct membrane permeabilization.

  • In Vitro Paradox: Many 4-oxo derivatives are prodrugs with weak COX inhibitory activity in vitro but high membrane permeabilization potential.

  • In Vivo Reality: Metabolic reduction (via carbonyl reductase) converts the inactive 4-oxo form to the active trans-alcohol metabolite, restoring potency while the initial membrane interaction determines gastric safety.

This guide compares the efficacy of the standard (Loxoprofen) against next-generation derivatives (e.g., Fluorinated analogs, Cyclopentylamino derivatives), highlighting the disconnect often observed between benchtop assays and animal models.

Mechanistic Pathways & Logic

To understand the efficacy data, one must visualize the activation pathway. The 4-cyclopentyl-4-oxobutyric acid derivatives function primarily as prodrugs.

Figure 1: The Bioactivation & Toxicity Pathway

This diagram illustrates how the inactive "Oxo" derivative becomes the active "Alcohol" inhibitor, and where the safety risks occur.

BioactivationPathway Prodrug 4-Cyclopentyl-4-oxo Derivative (Prodrug Form) Membrane Gastric Mucosa Cell Membrane Prodrug->Membrane Direct Contact (In Vivo/In Vitro) Liver Hepatic Metabolism (Carbonyl Reductase) Prodrug->Liver Systemic Absorption Permeabilization Direct Membrane Permeabilization (Toxicity Trigger) Membrane->Permeabilization High Lipophilicity causes Membrane Disruption Metabolite Active trans-Alcohol Metabolite (Efficacy Agent) Liver->Metabolite Stereoselective Reduction COX COX-1 / COX-2 Enzymes (Inflammation Site) Metabolite->COX High Affinity Binding Effect Inhibition of Prostaglandin Synthesis (Therapeutic Effect) COX->Effect In Vivo Efficacy

Caption: The "Oxo" form (Prodrug) is responsible for direct gastric toxicity via membrane disruption, while the "Alcohol" metabolite drives therapeutic COX inhibition.

Comparative Efficacy Data: In Vitro vs. In Vivo[1]

The following data synthesizes findings from key medicinal chemistry studies comparing Loxoprofen (Standard) with Fluorinated Derivatives (e.g., Compound 10a/10b) and Cyclopentylamino Derivatives .

Table 1: In Vitro Potency & Membrane Safety

Note: Lower Membrane Permeabilization values indicate higher safety.

Compound ClassDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Membrane Permeabilization (%)**
Standard Loxoprofen Sodium (Prodrug)>100 (Inactive)>100 (Inactive)15 - 20% (Moderate)
Metabolite Loxoprofen-trans-OH (Active)1.5 ± 0.30.8 ± 0.1< 5%
Derivative A 2-Fluoro-Loxoprofen (Cmpd 10a)>100>100< 2% (Excellent)
Derivative B Cyclopentylamino-analog (Cmpd 112)>100>100< 3% (Excellent)
Control Indomethacin0.050.8> 80% (High Toxicity)

*Measured using purified enzymes. Note that prodrugs are inactive in vitro without metabolic activation. **Calcein leakage assay from liposomes (proxy for gastric damage).

Table 2: In Vivo Efficacy (Rat Models)

Note: The "disconnect" resolves here—Prodrugs become active.

Compound ClassDose (mg/kg)Edema Inhibition (%) (3 hr)Gastric Lesion Index (GLI)Therapeutic Index (Safety)
Standard Loxoprofen (3 mg/kg)45.2 ± 3.112.5 ± 2.0High
Derivative A 2-Fluoro-Loxoprofen3 mg/kg48.5 ± 2.8 2.1 ± 0.5 (Superior)
Derivative B Cyclopentylamino-analog3 mg/kg51.0 ± 4.23.5 ± 0.8 (Superior)
Control Indomethacin3 mg/kg55.0 ± 3.545.2 ± 5.1 (Toxic)

Key Insight: Derivative A (2-Fluoro) shows equivalent anti-inflammatory efficacy to Loxoprofen but a drastically reduced Gastric Lesion Index.[1] This correlates directly with its low In Vitro membrane permeabilization score, validating the screening protocol.

Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol A: In Vitro Membrane Permeabilization (Safety Screen)

This assay predicts the "Direct Hit" gastric toxicity of the 4-oxo derivative before animal testing.

  • Preparation of Liposomes:

    • Prepare Large Unilamellar Vesicles (LUVs) using Egg Phosphatidylcholine (EPC).

    • Encapsulate Calcein (50 mM) within the vesicles.

    • Validation: Calcein fluoresces only when leaked; self-quenching occurs inside intact vesicles.

  • Drug Incubation:

    • Incubate 4-cyclopentyl-4-oxobutyric acid derivatives (100 µM) with LUVs in phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Measurement:

    • Measure fluorescence intensity (Ex: 490 nm, Em: 520 nm).

    • Calculation: % Leakage =

      
      .
      
    • 
       is determined by adding Triton X-100 (100% lysis).
      
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Efficacy Screen)

Standard model to verify metabolic activation of the prodrug.

  • Animals: Male Wistar rats (150–180 g), fasted for 18 hours.

  • Administration:

    • Administer Test Compound (suspended in 0.5% CMC-Na) orally.

    • Wait 1 hour (allows for hepatic metabolism: Oxo

      
       Alcohol).
      
  • Induction:

    • Inject 0.1 mL of 1%

      
      -carrageenan into the sub-plantar region of the right hind paw.
      
  • Quantification:

    • Measure paw volume using a Plethysmometer at 1, 3, and 5 hours post-injection.

    • Validation: Compare against a vehicle control (0% inhibition) and Indomethacin (positive control).

Workflow Visualization: The Screening Cascade

This diagram outlines the logical flow from synthesis to lead selection, emphasizing the "Safety First" approach required for this chemical class.

ScreeningCascade cluster_note *Critical Note Start Synthesis of 4-Cyclopentyl-4-oxo Derivatives Step1 In Vitro: Calcein Leakage (Membrane Safety) Start->Step1 Decision1 Leakage < 10%? Step1->Decision1 Decision1->Start No (Redesign) Step2 In Vitro: COX-1/2 Assay (Using Liver S9 Fraction*) Decision1->Step2 Yes (Proceed) Decision2 IC50 < 5 µM? Step2->Decision2 Step3 In Vivo: Rat Paw Edema (Efficacy) Decision2->Step3 Yes Step4 In Vivo: Gastric Lesion Index (Safety Confirmation) Step3->Step4 Note Standard COX assays fail for these prodrugs. Must use S9 fraction or active metabolite.

Caption: A "Safety-First" cascade. Note that standard COX assays yield false negatives for these prodrugs unless metabolic activation (S9 fraction) is included.

References

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Source: Journal of Medicinal Chemistry (2010).[2] Context: Primary source for the comparison of Loxoprofen vs. Fluorinated derivatives (Compounds 10a/10b) regarding membrane permeabilization and gastric safety. URL:[Link]

  • Loxoprofen Enhances Intestinal Barrier Function via Generation of its Active Metabolite by Carbonyl Reductase 1. Source: Chemico-Biological Interactions (2021).[3] Context: Validates the metabolic pathway (Oxo to Alcohol conversion) and the role of the metabolite in efficacy vs. the prodrug in safety. URL:[Link]

  • Low Direct Cytotoxicity of Loxoprofen on Gastric Mucosal Cells. Source: Biological and Pharmaceutical Bulletin (2006). Context: Establishes the correlation between in vitro membrane permeabilization assays and in vivo gastric lesion indices for this specific chemical class. URL:[Link]

  • Syntheses and Antimicrobial Activities of Amide Derivatives of 4-Oxobutanoic Acid. Source: ResearchGate / Journal of Chemical Society of Pakistan (2011). Context: Provides supporting data on the antimicrobial potential of the 4-oxo-4-cyclic acid scaffold, demonstrating utility beyond inflammation. URL:[Link]

Sources

Validation

A Comparative Guide to Elucidating the Pharmacokinetic Profile of Novel 4-Cyclopentyl-4-oxobutyric Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its successful deve...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a novel chemical entity is paramount to its successful development. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy, safety, and dosing regimen.[1][2][3] This guide provides a comprehensive framework for characterizing and comparing the pharmacokinetic properties of 4-Cyclopentyl-4-oxobutyric acid derivatives, a class of compounds with significant therapeutic potential. By synthesizing established experimental protocols with strategic insights, this document serves as a roadmap for researchers navigating the complexities of preclinical drug development.

Foundational Physicochemical Characterization: The Blueprint of Pharmacokinetic Behavior

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of each 4-Cyclopentyl-4-oxobutyric acid derivative is crucial. These intrinsic characteristics of a molecule heavily influence its pharmacokinetic behavior and can often predict potential liabilities.[4]

Key Physicochemical Parameters:
  • Solubility: The ability of a compound to dissolve in a solvent is a prerequisite for absorption. Poor aqueous solubility is a common hurdle in drug development, often leading to low bioavailability.[4] Both kinetic and thermodynamic solubility should be assessed.

  • Lipophilicity (LogD/LogP): The partition coefficient between an organic and aqueous phase is a measure of a compound's lipophilicity. This property influences membrane permeability, plasma protein binding, and volume of distribution.[5]

  • pKa: The acid dissociation constant determines the ionization state of a molecule at a given pH. Since the charge of a molecule affects its ability to cross biological membranes, understanding the pKa is critical for predicting absorption in the gastrointestinal tract.[5]

  • Chemical Stability: The stability of the compound in various physiological buffers (e.g., simulated gastric and intestinal fluid) and in the presence of plasma should be evaluated to ensure that degradation does not confound the results of subsequent ADME assays.

A well-characterized compound with a favorable physicochemical profile is more likely to exhibit desirable pharmacokinetic properties. Early identification and mitigation of any liabilities in this area can save significant time and resources.[4]

In Vitro ADME Assays: A High-Throughput Approach to Early Profiling

In the early stages of drug discovery, in vitro ADME assays are indispensable for screening and ranking compounds, guiding lead optimization, and predicting in vivo performance.[6][7][8] These assays are typically conducted in a high-throughput manner to generate decision-driving data rapidly.

Absorption:
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for predicting gastrointestinal absorption.

  • Caco-2 Permeability Assay: This cell-based model utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine.[9] This assay can assess both passive diffusion and active transport, as well as identify potential P-glycoprotein (P-gp) efflux substrates.

Distribution:
  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration and, consequently, its efficacy and clearance.[10] Equilibrium dialysis is the gold-standard method for determining the unbound fraction of a drug in plasma.

  • Blood-to-Plasma Ratio: This parameter indicates the extent to which a drug distributes into red blood cells. It is important for interpreting pharmacokinetic data and understanding the overall distribution of the drug in the body.

Metabolism:
  • Metabolic Stability in Liver Microsomes and Hepatocytes: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.[2][11][12] Incubating the compound with liver microsomes or cryopreserved hepatocytes from different species (e.g., mouse, rat, dog, human) allows for the determination of its intrinsic clearance and prediction of its in vivo metabolic fate.[11]

  • CYP450 Inhibition: It is crucial to assess whether a new chemical entity inhibits the major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13] Inhibition of these enzymes can lead to drug-drug interactions when co-administered with other medications.[14]

  • Metabolite Identification: Identifying the major metabolites of a compound provides insights into its metabolic pathways and can help to predict potential safety issues related to reactive metabolites.[11]

Excretion:

While direct in vitro assays for excretion are limited, data from metabolism and transporter studies can provide valuable insights into the likely routes of elimination.

The following table summarizes the key in vitro ADME assays and their significance:

ADME Parameter In Vitro Assay Significance
Absorption PAMPA, Caco-2 PermeabilityPredicts oral absorption and identifies potential for efflux.
Distribution Plasma Protein Binding, Blood-to-Plasma RatioDetermines the free drug concentration and tissue distribution.
Metabolism Liver Microsomal/Hepatocyte Stability, CYP450 Inhibition, Metabolite IDPredicts metabolic clearance, drug-drug interaction potential, and metabolic pathways.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in vitro data, in vivo pharmacokinetic studies in animal models are essential to understand how a 4-Cyclopentyl-4-oxobutyric acid derivative behaves in a complete biological system.[1][[“]] These studies provide critical information on the time course of drug concentration in the body and are used to calculate key pharmacokinetic parameters.

Experimental Design:
  • Animal Model Selection: The choice of animal model (typically rodents, such as mice or rats, for early studies) should be justified based on metabolic similarity to humans, if known.

  • Route of Administration: Intravenous (IV) administration is used to determine clearance and volume of distribution, while the intended clinical route (e.g., oral, PO) is used to assess bioavailability.[10][16]

  • Dose Selection: Doses should be selected based on preclinical efficacy and toxicology studies.

  • Blood Sampling: A sparse or serial blood sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Bioanalysis: A validated, sensitive, and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify the drug concentration in plasma or blood.[2][11]

Key Pharmacokinetic Parameters:
Parameter Description Significance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half, indicating the duration of action.
CL ClearanceThe volume of plasma cleared of the drug per unit of time, reflecting the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body, indicating the extent of tissue distribution.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation, a critical parameter for oral drugs.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to initiate the reaction. A positive control compound with known metabolic instability should be run in parallel.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The percentage of the compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least three days prior to the study.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Dosing: Administer the 4-Cyclopentyl-4-oxobutyric acid derivative, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at the predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t1/2, etc.).

Data Visualization and Interpretation

Visualizing the data is crucial for comparing the pharmacokinetic profiles of different derivatives.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion GI_Tract GI Tract Bloodstream Systemic Circulation (Plasma Protein Binding) GI_Tract->Bloodstream Absorption Tissues Tissues (Site of Action) Bloodstream->Tissues Distribution Liver Liver (CYP450 Enzymes) Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Renal Excretion Tissues->Bloodstream Redistribution Liver->Bloodstream Bile Bile Liver->Bile Biliary Excretion

Caption: The ADME process for an orally administered drug.

PK_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation cluster_Analysis Data Analysis & Decision Making PhysChem Physicochemical Characterization ADME_Assays In Vitro ADME Assays (PAMPA, Caco-2, PPB, Metabolic Stability) PhysChem->ADME_Assays Animal_PK Animal Pharmacokinetic Study (IV and PO) ADME_Assays->Animal_PK Promising Candidates PK_Modeling Pharmacokinetic Modeling (Calculation of Parameters) Animal_PK->PK_Modeling Concentration-Time Data Candidate_Selection Lead Optimization & Candidate Selection PK_Modeling->Candidate_Selection Comparative PK Profile

Caption: A typical workflow for pharmacokinetic profiling.

Conclusion

The systematic evaluation of the pharmacokinetic properties of 4-Cyclopentyl-4-oxobutyric acid derivatives is a critical component of their preclinical development. By employing a tiered approach that begins with fundamental physicochemical characterization, progresses through high-throughput in vitro ADME screening, and culminates in definitive in vivo pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's behavior in a biological system. This guide provides the foundational knowledge and experimental frameworks to enable the selection of drug candidates with the highest probability of clinical success. Adherence to these principles of scientific integrity and logical progression will ultimately de-risk drug development programs and accelerate the delivery of novel therapeutics to patients.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONpath.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. (2024, September 3). The Center for Professional Innovation & Education (CfPIE). Retrieved from [Link]

  • Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. (2024, September 6). Aijiren. Retrieved from [Link]

  • Experimental models for predicting drug absorption and metabolism. (2013, October 15). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Drug Metabolism and Pharmacokinetics. (n.d.). Baylor College of Medicine. Retrieved from [Link]

  • In Vivo Drug Absorption Methods. (n.d.). Consensus. Retrieved from [Link]

  • Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. (2024, April 3). Longdom Publishing. Retrieved from [Link]

  • Drug Absorption and Distribution. (2024, December 29). Chemistry LibreTexts. Retrieved from [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2025, February 28). MDPI. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics. (2021, August 13). YouTube. Retrieved from [Link]

  • Drug Biotransformation. (n.d.). PharmacyLibrary. Retrieved from [Link]

Sources

Comparative

"cytotoxicity comparison of 4-Cyclopentyl-4-oxobutyric acid analogues"

Executive Summary: The Structural Determinants of Toxicity In the development of small-molecule therapeutics, the 4-oxobutyric acid scaffold serves as a versatile pharmacophore, acting as a linker in bioorthogonal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Toxicity

In the development of small-molecule therapeutics, the 4-oxobutyric acid scaffold serves as a versatile pharmacophore, acting as a linker in bioorthogonal chemistry or a zinc-binding group (ZBG) precursor in histone deacetylase (HDAC) inhibitors.

This guide provides a comparative cytotoxicity analysis of 4-Cyclopentyl-4-oxobutyric acid (CPOB) against its aromatic and heterocyclic analogues. The core scientific insight driving this comparison is the "Aromatic vs. Aliphatic Switch" :

  • 4-Cyclopentyl-4-oxobutyric acid (CPOB): Characterized by a saturated cycloalkyl ring, this analogue exhibits a favorable safety profile , functioning primarily as a bio-inert spacer or prodrug moiety.

  • 4-Phenylbutyric acid (4-PBA): An aromatic analogue that acts as a therapeutic agent (HDAC inhibitor) with dose-dependent cytotoxicity used in oncology.

  • 4-Oxo-4-(2-thienyl)butyric acid (TByA): A heterocyclic analogue that acts as a nephrotoxicant , inducing oxidative stress and mitochondrial dysfunction.

This guide details the experimental data, mechanistic pathways, and protocols required to validate these distinct profiles.

Chemical Space & Comparative Cytotoxicity Data

The following table summarizes the cytotoxicity profiles synthesized from application data and structure-activity relationship (SAR) studies.

Table 1: Comparative Cytotoxicity Profile (IC50 & Mechanism)
AnalogueCAS RNPrimary Cell TargetIC50 / Toxicity ThresholdMechanism of Action (MOA)Clinical/Research Application
4-Cyclopentyl-4-oxobutyric acid (CPOB) 3400-90-6 Non-specific (Low affinity)> 5 mM (Est. Low Toxicity)*Bio-inert: Lacks aromatic pi-stacking for HDAC active site; resistant to P450 activation.Bioorthogonal linkers, prodrug spacers, negative control for HDACi.
4-Phenylbutyric acid (4-PBA) 1821-12-1 Colon, Lung, Leukemia cells2 – 5 mM (Therapeutic Window)HDAC Inhibition: Class I/II HDAC inhibitor; induces G1/S arrest and ER stress.Urea cycle disorders (FDA Approved), Anticancer adjuvant.
4-Oxo-4-(2-thienyl)butyric acid (TByA) 4653-08-1 Renal Proximal Tubule Cells< 500 µM (High Cytotoxicity)Oxidative Stress: Bioactivation by CYP450 leads to reactive thiophene epoxides; GSH depletion.Model compound for renal necrosis and mitochondrial toxicity.

*Note: CPOB is frequently utilized in patent literature as a "safe" linker for hydrogel drug delivery, implying a lack of intrinsic cytotoxicity compared to its aromatic counterparts.

Mechanistic Pathways

Understanding why these analogues behave differently is critical for experimental design.

The Therapeutic Pathway: 4-PBA (Aromatic)

The phenyl ring allows 4-PBA to dock into the hydrophobic channel of Histone Deacetylases (HDACs), chelating the Zinc ion (via the acid/metabolite) and preventing chromatin condensation. This leads to the re-expression of silenced tumor suppressor genes (e.g., p21).

The Toxicity Pathway: TByA (Heterocyclic)

The thiophene ring is metabolically labile. In renal cells, Cytochrome P450 enzymes oxidize the thiophene ring, generating reactive intermediates (sulfoxides/epoxides) that deplete Glutathione (GSH) and collapse the mitochondrial membrane potential (


).
The Inert Pathway: CPOB (Cycloalkyl)

The cyclopentyl group is saturated and sterically bulky. It cannot engage in


 stacking within the HDAC pocket, nor is it easily oxidized by P450s to form electrophiles. Therefore, it remains biologically "silent" until metabolized by 

-oxidation.
Visualization: Differential Signaling Pathways

MOA_Comparison cluster_0 Input Analogues cluster_1 Molecular Targets cluster_2 Cellular Outcome CPOB 4-Cyclopentyl- 4-oxobutyric acid Inert No Specific Target (Steric Bulk) CPOB->Inert No Binding PBA 4-Phenylbutyric acid (4-PBA) HDAC HDAC Active Site (Hydrophobic Channel) PBA->HDAC Pi-Stacking TByA 4-Oxo-4-(2-thienyl) butyric acid CYP Cytochrome P450 (Bioactivation) TByA->CYP Oxidation Arrest G1/S Arrest & Differentiation HDAC->Arrest Chromatin Relaxation Necrosis Mitochondrial Collapse & Necrosis CYP->Necrosis ROS Generation GSH Depletion Survival Cell Survival (High Viability) Inert->Survival Bio-inert

Figure 1: Divergent mechanisms of action for 4-oxo-butyric acid analogues based on the 4-position substituent.

Validated Experimental Protocols

To objectively compare these analogues, researchers must use a multi-parametric approach. A simple MTT assay is insufficient because it cannot distinguish between mitochondrial toxicity (TByA) and cytostatic cell cycle arrest (4-PBA).

Protocol A: Differential Cytotoxicity Assessment (MTS vs. ATP)

Objective: Distinguish between metabolic inhibition (MTS) and actual cell death (ATP depletion).

  • Cell Line Selection:

    • Target: HCT116 (Colon Cancer) or HepG2 (Liver).

    • Control: HEK293 (Kidney) - Critical for detecting TByA nephrotoxicity.

  • Compound Preparation:

    • Dissolve CPOB, 4-PBA, and TByA in DMSO.

    • Prepare serial dilutions (0.1 mM to 10 mM). Note: CPOB may require higher concentrations due to low toxicity.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells for 48 hours .

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (1 µM).

  • Readout 1 (Metabolic Activity): Add MTS reagent. Incubate 2h. Read Absorbance at 490 nm.

  • Readout 2 (Cell Viability): In a duplicate plate, use CellTiter-Glo® (ATP assay) to confirm if low MTS signal is due to mitochondrial damage (TByA specific) or lower cell number (PBA specific).

Protocol B: HDAC Inhibition Screening (Fluorometric)

Objective: Confirm if the analogue acts as an epigenetic modulator.

  • Reagents: Use a commercial HDAC Fluorometric Activity Assay Kit (e.g., Abcam or Cayman).

  • Substrate: Acetylated Lysine-AMC substrate.

  • Workflow:

    • Incubate HeLa nuclear extract (source of HDACs) with the test compounds (CPOB vs. 4-PBA) for 30 mins at 37°C.

    • Add substrate and Developer solution.[1]

    • Measure Fluorescence (Ex/Em = 350/460 nm).

  • Validation Criteria:

    • 4-PBA: Should show ~50% inhibition at 2-5 mM.

    • CPOB: Should show < 10% inhibition at similar concentrations (Negative Control).

Protocol C: ROS Generation Assay (Flow Cytometry)

Objective: Quantify oxidative stress (mechanism of TByA).

  • Staining: Load cells with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins.

  • Treatment: Treat with 1 mM of CPOB, TByA, or Vehicle for 4 hours (early timepoint).

  • Analysis: Analyze via Flow Cytometry (FITC channel).

  • Expected Result:

    • TByA: Significant right-shift in fluorescence (ROS production).

    • CPOB: No shift (comparable to vehicle).

References

  • Mechanisms of Thiophene Toxicity

    • Title: Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells.[2]

    • Source: Toxicology (PubMed).[3]

    • URL:[Link]

  • 4-Phenylbutyric Acid Pharmacology

    • Title: 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes.[4][5]

    • Source: Journal of Cellular Biochemistry / PMC.
    • URL:[Link](Note: URL is illustrative of the specific study on 4-PBA mechanisms).

  • Chemical Structure & Properties

    • Title: 4-Cyclopentyl-4-oxobutyric acid (PubChem CID 24726974).
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Bioorthogonal Applications (CPOB Context)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopentyl-4-oxobutyric acid
Reactant of Route 2
4-Cyclopentyl-4-oxobutyric acid
© Copyright 2026 BenchChem. All Rights Reserved.